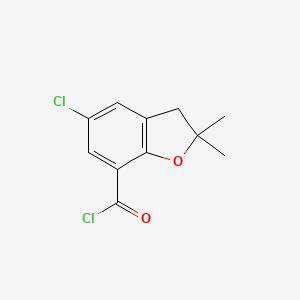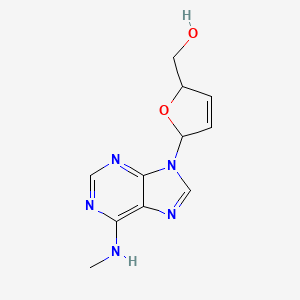
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with hydroxy, phenyl, and phenylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Substitution Reactions: The introduction of the hydroxy, phenyl, and phenylpropyl groups can be achieved through various substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the phenyl and phenylpropyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It may be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one exerts its effects involves interactions with molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-phenylfuran-3(2H)-one: Lacks the phenylpropyl group, which may affect its chemical and biological properties.
2-Phenyl-4-(1-phenylpropyl)furan-3(2H)-one:
5-Hydroxy-4-(1-phenylpropyl)furan-3(2H)-one: Lacks the phenyl group, which may alter its chemical behavior and biological activity.
Uniqueness
5-Hydroxy-2-phenyl-4-(1-phenylpropyl)furan-3(2H)-one is unique due to the presence of all three substituents (hydroxy, phenyl, and phenylpropyl groups) on the furan ring
Propriétés
Numéro CAS |
69354-73-0 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-hydroxy-2-phenyl-4-(1-phenylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C19H18O3/c1-2-15(13-9-5-3-6-10-13)16-17(20)18(22-19(16)21)14-11-7-4-8-12-14/h3-12,15,18,20H,2H2,1H3 |
Clé InChI |
QBKOGEJQQWKISM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C2=C(C(OC2=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


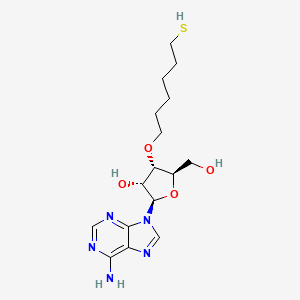
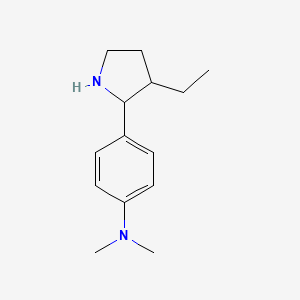
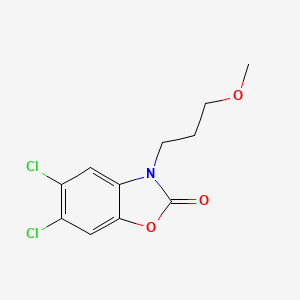
![4-{[(2S)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12898682.png)
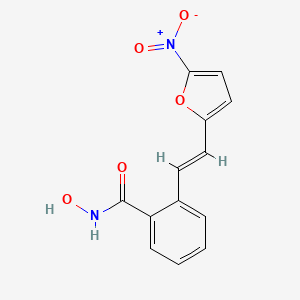
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
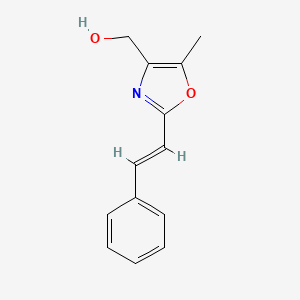

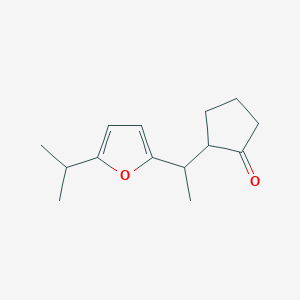

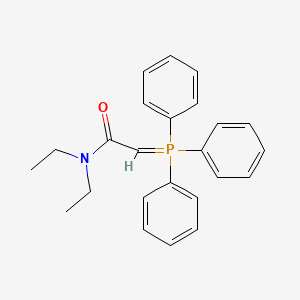
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
